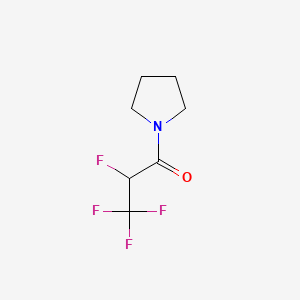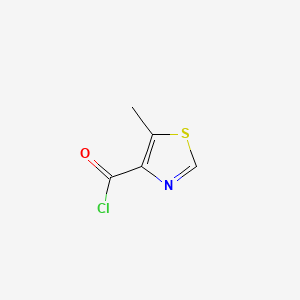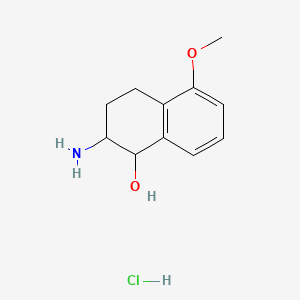
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is a chemical compound with significant interest in various scientific fields This compound is known for its unique structure, which includes an amino group, a methoxy group, and a tetrahydronaphthalenol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride typically involves multiple steps. One common method includes the reduction of a corresponding nitro compound followed by methoxylation and subsequent cyclization. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
類似化合物との比較
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: This compound shares a similar core structure but lacks the amino and methoxy groups.
Sigma-2 receptor agonists: Compounds like PB28 and PB221 have similar structural features and biological activities.
Uniqueness
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
IUPAC Name |
2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13;/h2-4,9,11,13H,5-6,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZOILABVGLUDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
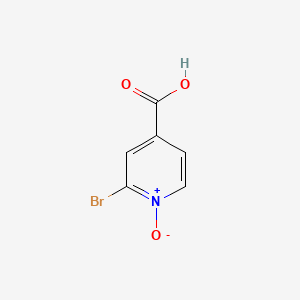
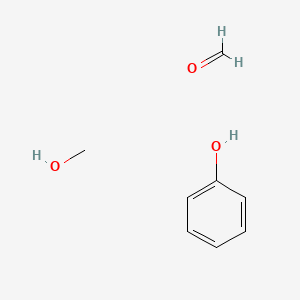
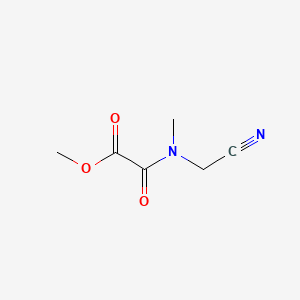
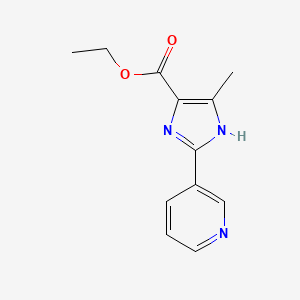
![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)
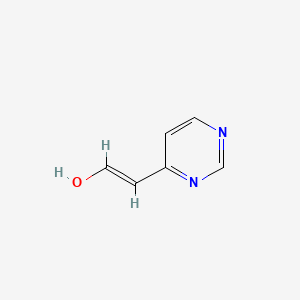
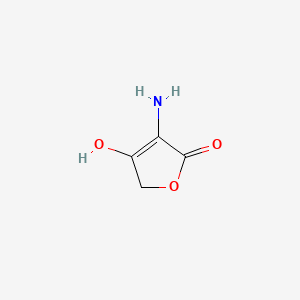

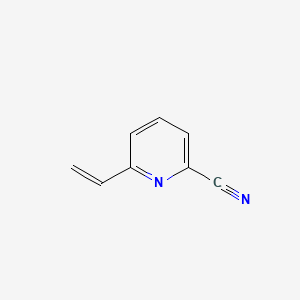
![2-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B570884.png)
![(3S,5R,10S,13R,14R,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B570885.png)
